(E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide
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Overview
Description
(E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for (E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ester or ether derivatives, depending on the substituents introduced.
Scientific Research Applications
(E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide has been studied for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its cytotoxic activities against cancer cell lines and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the activity of telomerase, an enzyme crucial for the maintenance of telomeres in cancer cells. By inhibiting telomerase, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, its antioxidant properties allow it to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Benitrobenrazide: Contains a similar hydrazone moiety and has been studied for its inhibitory activity against hexokinase 2 (HK2), an enzyme overexpressed in cancer cells.
Benserazide: Another hydrazone derivative with applications in medicinal chemistry, particularly as an inhibitor of HK2.
4-Methoxybenzoylhydrazones: These compounds share structural similarities and have been evaluated for their antiglycation and antioxidant activities.
Uniqueness
(E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. The presence of three hydroxyl groups enhances its antioxidant potential, making it a promising candidate for further research in various fields.
Properties
IUPAC Name |
N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHZWNUTPGHNKT-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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